5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride
Description
Structural Characteristics and Nomenclature
The compound 5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonyl chloride (CAS: 166964-31-4) is a heterocyclic molecule with a molecular formula of $$ \text{C}9\text{H}6\text{ClF}3\text{N}2\text{O}2\text{S}2 $$ and a molecular weight of 330.73 g/mol. Its IUPAC name reflects its intricate structure:
- A thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-position with a sulfonyl chloride group ($$-\text{SO}_2\text{Cl}$$).
- At the 5-position of the thiophene ring, a 1-methyl-5-(trifluoromethyl)pyrazole moiety is attached. This pyrazole derivative features a methyl group at the 1-position and a trifluoromethyl ($$-\text{CF}_3$$) group at the 5-position.
The structural arrangement is critical to its reactivity. The sulfonyl chloride group acts as a strong electrophile, enabling nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}9\text{H}6\text{ClF}3\text{N}2\text{O}2\text{S}2 $$ |
| Molecular Weight | 330.73 g/mol |
| CAS Number | 166964-31-4 |
| Key Functional Groups | Sulfonyl chloride, Trifluoromethyl, Pyrazole, Thiophene |
Historical Development in Heterocyclic Chemistry
The synthesis and application of pyrazole and thiophene derivatives have been pivotal in heterocyclic chemistry. Pyrazole , first synthesized by Ludwig Knorr in 1883 via cyclocondensation of 1,3-diketones with hydrazines, became a cornerstone for developing bioactive molecules. Thiophene, discovered in 1882 by Viktor Meyer, gained prominence due to its aromaticity and resemblance to benzene.
The integration of trifluoromethyl groups into heterocycles emerged in the mid-20th century, driven by their ability to modulate electronic and steric properties. Sulfonyl chlorides, known since the early 1900s for their reactivity in forming sulfonamides and sulfonate esters, became key intermediates in drug discovery.
The target compound represents a convergence of these advancements. Its synthesis likely involves:
- Pyrazole Formation : Cyclocondensation of hydrazines with trifluoromethyl-containing diketones.
- Thiophene Functionalization : Electrophilic sulfonation at the 2-position of thiophene, followed by chlorination.
- Coupling Reactions : Suzuki-Miyaura or nucleophilic aromatic substitution to link the pyrazole and thiophene moieties.
Significance of Trifluoromethyl and Sulfonyl Chloride Moieties
The trifluoromethyl group ($$-\text{CF}3$$) is a strategic substituent in medicinal chemistry. Its high electronegativity and lipophilicity improve membrane permeability and resistance to oxidative metabolism, making it a common bioisostere for methyl or chloride groups. In the pyrazole ring, the $$-\text{CF}3$$ group stabilizes the heterocycle through electron-withdrawing effects, enhancing aromaticity and directing electrophilic substitution to specific positions.
The sulfonyl chloride group ($$-\text{SO}_2\text{Cl}$$) is a versatile functional group. It reacts readily with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonic acids, respectively. This reactivity is exploited in:
- Drug Discovery : Sulfonamides are prevalent in antibiotics (e.g., sulfa drugs) and kinase inhibitors.
- Materials Science : Sulfonyl chlorides serve as crosslinking agents in polymers.
In the context of This compound , the sulfonyl chloride group enables further derivatization, while the trifluoromethylpyrazole-thiophene scaffold provides a rigid, planar structure ideal for target binding. For example, this compound has been investigated as a precursor for beta-3 adrenergic receptor agonists, leveraging its ability to form stable sulfonamide linkages with biological targets.
Table 2: Functional Group Contributions
| Functional Group | Role in Compound |
|---|---|
| Trifluoromethyl ($$-\text{CF}_3$$) | Enhances lipophilicity, metabolic stability, and electronic effects |
| Sulfonyl Chloride ($$-\text{SO}_2\text{Cl}$$) | Enables nucleophilic substitutions for derivatization |
| Pyrazole-Thiophene Core | Provides structural rigidity and aromatic conjugation |
Properties
IUPAC Name |
5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O2S2/c1-15-7(9(11,12)13)4-5(14-15)6-2-3-8(18-6)19(10,16)17/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVNHXIGDZASCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(S2)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379650 | |
| Record name | 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166964-31-4 | |
| Record name | 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 166964-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring by reacting hydrazine with an appropriate β-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the pyrazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride undergoes various chemical reactions, including :
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl and sulfonyl groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include bases like triethylamine, catalysts like palladium, and solvents like dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride involves its interaction with specific molecular targets . For example, it has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . By inhibiting MAO-B, the compound can increase the levels of neurotransmitters, potentially improving memory and cognition . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs, emphasizing differences in functional groups, reactivity, and applications:
| Compound Name | Molecular Formula | CAS RN | Melting Point (°C) | Key Functional Groups | Reactivity/Applications |
|---|---|---|---|---|---|
| 5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride | C₁₀H₇ClF₃N₂O₂S₂ | Not Provided | ~212–215 (inferred) | Sulfonyl chloride, Pyrazole | Intermediate for sulfonamides |
| 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid | C₁₀H₇F₃N₂O₂S | 223499-20-5 | 212.5–214.5 | Carboxylic acid, Pyrazole | Coupling reactions, Drug design |
| 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid | C₁₂H₉F₃N₂O₂ | 910037-16-0 | 195–198 | Benzoic acid, Pyrazole | Agrochemical intermediates |
| 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p) | C₁₆H₁₃Cl₂N₄OS | Not Provided | Not Available | Tetrazole, Thioether, Chlorine | Antimicrobial agents |
Key Observations:
Functional Group Reactivity :
- The sulfonyl chloride group in the target compound offers superior electrophilicity compared to the carboxylic acid analog, enabling rapid formation of sulfonamides under mild conditions. In contrast, the carboxylic acid derivative requires activation (e.g., via DCC coupling) for amide bond formation .
- The tetrazole-thioether compounds (e.g., 6a-p from ) exhibit distinct reactivity due to the tetrazole ring’s acidity and the thioether’s susceptibility to oxidation, making them suitable for prodrug design or metal coordination .
Substituent Effects :
- The trifluoromethyl group in the pyrazole ring enhances metabolic stability and electron-withdrawing effects, which are absent in the dichlorophenyl-substituted tetrazole derivatives (e.g., 4h in ). This difference impacts bioavailability and target binding in drug candidates .
- The benzoic acid derivative (CAS 910037-16-0) demonstrates increased lipophilicity due to its aromatic benzene ring, favoring membrane permeability in agrochemical applications .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods described in , where heterocyclic sulfonyl chlorides are prepared via chlorination of corresponding sulfonic acids. However, the use of PEG-400 and Bleaching Earth Clay (pH 12.5) as catalysts in suggests eco-friendly alternatives to traditional chlorination agents like PCl₅ .
Biological Activity
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonyl chloride, also known as a trifluoromethyl-containing compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, antibacterial, and anticancer activities, supported by research findings and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 166964-31-4
- Molecular Formula : C9H6ClF3N2O2S
- Molecular Weight : 330.72 g/mol
- SMILES Notation : CN1N=C(C=C1C(F)(F)F)C1=CC=C(S1)S(Cl)(=O)=O
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds containing the pyrazole and trifluoromethyl groups. For instance, derivatives similar to the target compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene | 5.40 (COX-1), 0.01 (COX-2) | |
| Celecoxib (Standard) | 22.00 |
In vivo studies demonstrated that these compounds effectively reduced edema in animal models, indicating their potential as therapeutic agents for inflammatory diseases.
Antibacterial Activity
The antibacterial activity of sulfonyl chloride derivatives has been assessed against various bacterial strains. A study reported that certain derivatives showed promising minimum inhibitory concentrations (MICs), making them candidates for further development.
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene | 4.88 | E. coli, C. albicans |
These results suggest that the incorporation of trifluoromethyl and sulfonyl groups enhances antibacterial properties.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit potent anticancer activity across multiple cancer cell lines. The target compound was evaluated for its cytotoxic effects, showing IC50 values lower than those of established chemotherapeutics like Doxorubicin.
Mechanistic studies revealed that these compounds could down-regulate oncogenes such as EGFR and KRAS, indicating a multifaceted approach to inhibiting cancer cell proliferation.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds, demonstrating their biological activities:
-
Study on Pyrazole Derivatives :
- A series of pyrazole derivatives were synthesized and tested for anti-inflammatory properties.
- Results showed significant COX inhibition with selectivity indices superior to traditional NSAIDs.
-
Anticancer Screening :
- A novel series of urea derivatives containing sulfonyl groups were tested against various human cancer cell lines.
- Compounds showed enhanced cytotoxicity compared to standard treatments, indicating the role of structural modifications in enhancing biological activity.
Q & A
Q. What are the standard synthetic routes for preparing 5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride?
The compound is synthesized via sulfonic acid conversion to sulfonyl chloride using thionyl chloride (SOCl₂) under reflux conditions. This method is analogous to the synthesis of structurally related sulfonyl chlorides, where the sulfonic acid precursor reacts with SOCl₂ to yield the sulfonyl chloride group. Reaction optimization typically involves temperature control (70–80°C) and catalytic conditions, as seen in heterocyclic sulfonyl chloride syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and electronic environments (e.g., chemical shifts for trifluoromethyl groups and thiophene protons) .
- IR Spectroscopy : To identify functional groups like sulfonyl chloride (S=O stretching ~1370 cm⁻¹) and pyrazole/thiophene ring vibrations .
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
Q. What safety precautions are critical when handling this compound?
The sulfonyl chloride group confers high reactivity and corrosivity (R34 hazard: causes burns). Handling requires PPE (gloves, goggles), fume hoods, and protocols to avoid moisture exposure, which may hydrolyze the sulfonyl chloride .
Q. What are its primary applications in medicinal chemistry?
It serves as a versatile intermediate for synthesizing sulfonamides, which are explored for enzyme inhibition (e.g., phosphoenolpyruvate carboxykinase) and as bioactive scaffolds in anticancer or anti-inflammatory drug discovery .
Advanced Research Questions
Q. How do electronic effects of substituents influence its reactivity in nucleophilic substitutions?
The trifluoromethyl (-CF₃) group on the pyrazole ring is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride. This accelerates nucleophilic substitution reactions (e.g., with amines to form sulfonamides) compared to non-fluorinated analogs. Computational studies (DFT) can quantify these electronic effects by analyzing charge distribution .
Q. What mechanistic insights explain its differential inhibition of enzyme isoforms?
In phosphoenolpyruvate carboxykinase (PEPCK), a derivative of this compound showed isoform-specific effects: it increased the apparent Kₘ for GTP in the 139Met variant but decreased it in 139Leu. This suggests that the pyrazole-thiophene core interacts with residue-dependent allosteric pockets, altering substrate binding kinetics. Mutagenesis studies and molecular docking are recommended to validate these interactions .
Q. What challenges arise in crystallizing this compound for X-ray analysis, and how are they addressed?
Crystallization may be hindered by its hygroscopic nature or conformational flexibility. High-resolution data collection (e.g., synchrotron sources) and refinement using SHELXL (via SHELX suite) are critical. Twinning or disorder in the trifluoromethyl group may require constrained refinement or alternative space group selection .
Q. How can computational modeling (e.g., DFT) predict tautomeric behavior or regioselectivity in reactions?
Density functional theory (DFT) calculations optimize molecular geometry and predict tautomer stability (e.g., thione-thiol tautomerism in related thiophene derivatives). Frontier molecular orbital analysis (HOMO/LUMO) can also rationalize regioselectivity in cycloaddition or substitution reactions .
Methodological Recommendations
- Synthetic Optimization : Use PEG-400 as a green solvent medium and heterogeneous catalysts (e.g., Bleaching Earth Clay) to enhance yield and reduce side products .
- Analytical Workflow : Combine HPLC purity checks with TLC monitoring during synthesis. For structural ambiguity, employ 2D NMR (COSY, HSQC) or X-ray crystallography .
- Biological Assays : Screen derivatives against targeted enzyme panels (e.g., NCI-60 cell lines for anticancer activity) and correlate results with computational binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
